From Actinomadura Kijaniata
Description
Structure
2D Structure
Properties
Molecular Formula |
C67H100N2O24 |
|---|---|
Molecular Weight |
1317.5 g/mol |
IUPAC Name |
methyl N-[(2R,3R,4S,6R)-6-[[(3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
InChI |
InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53?/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59-,60-,65-,66+,67?/m0/s1 |
InChI Key |
LKSBZILVASNBPF-JJSCZCLBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](CC45C(=O)C(=C3O)C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)O)C |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
Origin of Product |
United States |
Structural Architecture and Stereochemical Analysis of Kijanimicin
Elucidation of the Macrocyclic Core Structure: The Spirotetronate Moiety
The core of the Kijanimicin molecule is a large, pentacyclic structure distinguished by the presence of a spirotetronate moiety. nih.govrsc.orgrsc.org This feature is a defining characteristic of a class of microbial metabolites known for their impressive chemical structures and potent bioactivities. nih.govacs.org
Unique Tetronic Acid Structural Framework
At the heart of the spirotetronate moiety lies a tetronic acid unit. This five-membered ring system, containing a ketone and an enol ether, is spiro-linked to a cyclohexene (B86901) ring. rsc.orgacs.orgrsc.org The formation of this spirotetronate is proposed to occur through a formal Diels-Alder reaction between a conjugated diene in a linear polyketide precursor and an exocyclic double bond on the tetronic acid ring system. rsc.org This intramolecular cyclization is a key step in the biosynthesis of Kijanimicin, leading to the characteristic spiro attachment and the formation of the macrocycle. rsc.org
Pentacyclic Core Assembly and Distinctive Features
The macrocyclic core of Kijanimicin is a C13 macrocycle, also referred to as kijanolide. nih.gov This core is assembled through the combined action of a modular Type-I polyketide synthase (PKS) and the incorporation of a three-carbon unit derived from glycerol (B35011). rsc.orgnih.gov The assembly process involves two intramolecular cyclizations, which result in the formation of an octahydronaphthalene ring system and the spirotetronate moiety. rsc.org A distinctive feature of the Kijanimicin core is the presence of methyl groups at the C5 and C9 positions of the macrocycle. rsc.org The spiro-linked cyclohexene ring is further functionalized with a methylenehydroxy group. rsc.org
Characterization of Glycosidic Components
A significant contributor to the structural complexity and biological activity of Kijanimicin is its extensive glycosylation. nih.govacs.org The aglycone core is adorned with a branched-chain tetrasaccharide and a rare nitro sugar, D-kijanose. nih.govrsc.org
The Branched-Chain Tetrasaccharide: L-Digitoxose Units
The primary glycosidic component of Kijanimicin is a branched-chain tetrasaccharide composed of four L-digitoxose units. nih.govrsc.org L-digitoxose is a 2,6-dideoxyhexose that is a common constituent of various bioactive natural products. psu.edu The complete biosynthetic pathway for the formation of TDP-L-digitoxose, the activated sugar donor for Kijanimicin biosynthesis, has been elucidated from the Kijanimicin gene cluster. nih.govnih.gov
The L-digitoxose units within the tetrasaccharide are connected through specific glycosidic linkages. Research has identified both β(1→3) and α(1→4) linkages within the branched tetrasaccharide chain. rsc.org These specific connections contribute to the unique three-dimensional arrangement of the sugar moieties, which in turn influences the molecule's interaction with its biological targets.
Table 1: Key Structural Features of Kijanimicin
| Feature | Description |
|---|---|
| Producing Organism | Actinomadura kijaniata |
| Core Structure | Pentacyclic, C13 macrocycle (Kijanolide) |
| Key Moiety | Spirotetronate |
| Core Assembly | Type-I Polyketide Synthase, Glycerol-derived unit, Intramolecular cyclizations |
| Primary Glycosidic Component | Branched-chain tetrasaccharide |
| Sugar Units | Four L-Digitoxose residues |
| Rare Sugar | D-Kijanose |
Table 2: Glycosidic Components of Kijanimicin
| Component | Sugar Unit | Stereochemistry | Glycosidic Linkages |
|---|
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Kijanimicin |
| D-Kijanose |
| L-Digitoxose |
| Kijanolide |
| TDP-L-digitoxose |
The Nitrosugar Moiety: D-Kijanose
Structural Peculiarities and Uniqueness of D-Kijanose
D-kijanose is a highly functionalized and unusual deoxysugar, notable for being only the third nitrosugar to be identified from an antibiotic. rsc.orgresearchgate.net Its structure is characterized by several unique features. It is a tetradeoxysugar, meaning four of its hydroxyl groups are replaced by hydrogen atoms. rsc.orgnih.gov Furthermore, it possesses a branched-chain structure with a C-methyl group at the C-3 position. tandfonline.com A key and rare feature is the presence of a nitro group, also at the C-3 position. rsc.orgtandfonline.com Additionally, a methoxycarbonylamino group is attached at the C-4 position. rsc.org The biosynthesis of this intricate sugar moiety is a complex process, requiring the action of at least ten different enzymes. nih.govnih.govresearchgate.net
The structure of D-kijanose was definitively established through a combination of spectroscopic and crystallographic analyses. tandfonline.com Its unique arrangement of functional groups makes it a challenging target for chemical synthesis and a subject of significant interest in the field of natural product chemistry. researchgate.net
Comparative Analysis with Other Nitrosugars Isolated from Antibiotics
Nitrosugars are a rare class of carbohydrates found in a variety of bioactive natural products. nih.gov D-kijanose shares structural similarities with other nitrosugars isolated from antibiotics, yet also possesses distinct characteristics.
One such related nitrosugar is D-rubranitrose , found in the antibiotic rubradirin (B610594). tandfonline.com In fact, the initial structural elucidation of D-kijanose involved a comparison with D-rubranitrose. tandfonline.com Another notable nitrosugar is L-evernitrose , a component of the antibiotic everninomicin. tandfonline.com L-evernitrose is structurally related to D-kijanose and is also a 2,3,6-trideoxy-3-C-methyl-3-nitro-hexopyranose derivative. nih.gov A fourth example is L-decilonitrose . tandfonline.com
While these nitrosugars share the core feature of a nitro group, they differ in their stereochemistry and the nature and placement of other substituents. For instance, D-kijanose is a D-xylo-hexopyranose, while L-evernitrose is an L-ribo-aldohexo-pyranose. rsc.orgnih.gov These subtle structural variations can have significant impacts on the biological activity of the parent antibiotics. nih.gov The biosynthesis of these various nitrosugars also involves homologous enzymes, such as the flavin-dependent oxidoreductases involved in the formation of the nitro group. nih.govnih.gov
Advanced Spectroscopic and Crystallographic Studies for Absolute Stereochemistry Determination
The definitive three-dimensional structure and absolute stereochemistry of kijanimicin, including its D-kijanose component, were established through a combination of advanced analytical techniques, primarily X-ray crystallography and NMR spectroscopy. rsc.org
X-ray Crystallographic Analysis of Kijanimicin and Associated Biosynthetic Enzymes
X-ray crystallography provided unequivocal evidence for the structure and absolute stereochemistry of kijanimicin. rsc.orgacs.org This powerful technique allows for the precise determination of the spatial arrangement of atoms within a crystalline solid. The crystal structure of kijanimicin revealed its unique tetronic acid structure and the connectivity of its various components, including the branched-chain tetrasaccharide and the D-kijanose moiety. rsc.org
In addition to the antibiotic itself, X-ray crystallography has been instrumental in studying the enzymes involved in the biosynthesis of D-kijanose. The crystal structure of KijD3, a key FAD-dependent oxidoreductase, has been solved to a resolution of 2.05 Å. nih.gov This enzyme is responsible for a crucial step in D-kijanose biosynthesis. nih.govconicet.gov.ar The structural analysis of KijD3 revealed a tetrameric enzyme with a fold characteristic of the fatty acyl-CoA dehydrogenase superfamily. nih.gov The structure also provided insights into the active site, including a cleft capable of accommodating the dTDP-linked sugar substrate. nih.gov Furthermore, the structure of KijD1, a C-3'-methyltransferase involved in D-kijanose biosynthesis, has also been determined in complex with its substrates, providing a deeper understanding of its catalytic mechanism. nih.govresearchgate.netrcsb.org These crystallographic studies of the biosynthetic enzymes offer a molecular basis for understanding the intricate chemical transformations that lead to the formation of the unique D-kijanose sugar. nih.govresearchgate.net
Solution Conformation Studies of the Kijanimicin Molecule
While X-ray crystallography provides a static picture of a molecule in its crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its conformation and flexibility in solution, which is often more relevant to its biological activity. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com Extensive 1H NMR spectroscopy was used to assign the structures and conformations of the oligosaccharide components of kijanimicin. researchgate.net
Biosynthetic Pathways and Genetic Mechanisms of Kijanimicin Production
Identification and Characterization of the Kijanimicin Biosynthetic Gene Cluster (BGC)
The journey to understanding kijanimicin biosynthesis began with the identification and detailed analysis of its BGC.
Molecular Cloning and Nucleotide Sequencing of the Kijanimicin Biosynthetic Locus
To uncover the genetic blueprint for kijanimicin, researchers cloned and sequenced a significant 107.6 kb segment of the Actinomadura kijaniata chromosome. nih.govresearchgate.netacs.orgnih.govx-mol.com This substantial portion of DNA was found to contain the complete set of genes required for the antibiotic's biosynthesis. nih.gov The initial step in this process involved creating a cosmid library from the genomic DNA of A. kijaniata. nih.gov A conserved region of a gene involved in deoxysugar biosynthesis, specifically the TDP-glucose 4,6-dehydratase gene from Streptomyces fradiae, was utilized as a probe to screen this library, successfully identifying the relevant genetic locus. nih.gov
Bioinformatic Prediction and Functional Assignment of Encoded Genes within the BGC
Following the sequencing of the 107.6 kb DNA segment, bioinformatic analysis was employed to predict the functions of the genes encoded within this region. This in-silico analysis identified numerous open reading frames (ORFs) and assigned putative functions to their protein products based on homology to known enzymes. nih.govasm.org The analysis revealed genes responsible for the synthesis of the polyketide backbone, the formation of the characteristic spirotetronate moiety, and the biosynthesis of the attached deoxysugars, including the unusual nitro-sugar D-kijanose. nih.govacs.orgnih.govx-mol.com
A key finding from the bioinformatic analysis was the identification of a conserved operon, kijABCDE, which is proposed to be involved in the activation of a glycerol-derived three-carbon unit and its subsequent cyclization to form the spirotetronate ring system. nih.govrsc.org Specifically, KijC is thought to utilize D-1,3-bisphosphoglycerate to generate D-glycerate, which is then loaded onto the standalone acyl carrier protein (ACP), KijD. rsc.org The N-terminal domain of KijE then likely forms glyceryl-CoA, which is condensed with the polyketide chain by KijB. rsc.org Finally, the C-terminal thioesterase domain of KijE is proposed to catalyze the lactonization step. rsc.org
The table below summarizes some of the key genes identified within the kijanimicin BGC and their predicted functions.
| Gene(s) | Predicted Function |
| kijS1-kijS5 | Modular Type I Polyketide Synthases (PKSs) for core aglycone assembly. nih.gov |
| kijABCDE | Operon for formation of the spirotetronate ring from a glycerol-derived unit. nih.govrsc.org |
| kijD3 | Putative flavin-dependent oxidase involved in the oxidation of the kijanose amine. nih.gov |
| kijA6, kijA7 | Homologous to chaperone proteins GroES and GroEL, respectively. nih.gov |
Comparative Genomic Analysis with Biosynthetically Related Spirotetronate Antibiotic Gene Clusters
To further solidify the functional assignments of the kijanimicin genes, researchers performed comparative genomic analyses with the BGCs of other structurally related spirotetronate antibiotics, such as chlorothricin and tetronomycin. nih.govasm.org This comparative approach revealed a high degree of similarity in both gene organization and function among these clusters, suggesting a conserved evolutionary strategy for spirotetronate biosynthesis. nih.govasm.org For instance, the kijABCDE operon has homologous counterparts in the chlorothricin and tetrocarcin A gene clusters, reinforcing its proposed role in forming the tetronate moiety. asm.org This comparative analysis was instrumental in building a comprehensive model of the kijanimicin biosynthetic pathway. nih.gov
Polyketide Biosynthesis of the Pentacyclic Core
The foundation of the kijanimicin molecule is its pentacyclic core, which is assembled through a sophisticated polyketide synthesis pathway.
Role of Modular Type I Polyketide Synthases (PKS) in Core Construction
The construction of the kijanimicin aglycone, kijanolide, is orchestrated by a massive modular Type I polyketide synthase (PKS) complex. nih.govresearchgate.netnih.govx-mol.com This enzymatic machinery is encoded by five distinct genes, kijS1 through kijS5, which collectively span approximately 61 kb of the BGC. nih.gov The PKS complex is organized into a loading module and eleven extension modules. nih.gov Each module is responsible for the addition and, in some cases, modification of a specific building block to the growing polyketide chain. rasmusfrandsen.dknih.govplos.org The modular nature of these enzymes allows for precise control over the length and structure of the final polyketide product. researchgate.net
The assembly process begins with the loading of a starter unit, and then each of the eleven modules sequentially adds an extender unit, which can be either methylmalonyl-CoA or malonyl-CoA, as predicted by the sequence analysis of the acyltransferase (AT) domains within each module. nih.gov The growing chain is passed from one module to the next, with various domains within each module—such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER)—catalyzing specific chemical modifications. nih.gov
Incorporation of Specific Precursor Units (e.g., Glycerol-Derived Units)
A key feature of spirotetronate biosynthesis is the incorporation of a three-carbon unit derived from glycerol (B35011) to form the characteristic spiro-tetronic acid moiety. nih.govrsc.orgdntb.gov.uanih.govcapes.gov.br In the case of kijanimicin, sequence analysis strongly suggests that a glycerate-derived unit is attached to the polyketide chain. nih.govacs.orgnih.govx-mol.com The kijABCDE operon is believed to govern this critical step. nih.govrsc.org The proposed mechanism involves the activation of the glycerol-derived unit and its condensation with the fully assembled polyketide chain, followed by intramolecular cyclization reactions to form the spirotetronate ring system. nih.govrsc.org This process highlights the intricate interplay between polyketide synthesis and specialized enzymatic modifications that give rise to the complex architecture of kijanimicin.
Enzymatic Mechanisms of Intramolecular Cyclization in Core Formation
The formation of the kijanimicin aglycone, known as kijanolide, is a complex process managed by a modular Type I polyketide synthase (PKS) and a series of dedicated enzymes responsible for key cyclization events. acs.orgnih.gov The construction of the core involves at least two critical intramolecular cyclizations that establish its characteristic pentacyclic structure.
One of these crucial steps is the formation of the octahydronaphthalene ring system. This is proposed to occur via a "Diels-Alder type" intramolecular cyclization. nih.govrsc.org This reaction involves a diene and a dienophile within the linear polyketide intermediate, which are brought together to form the cyclic structure. rsc.org While this type of reaction is a powerful tool in synthetic chemistry, the specific enzyme, or "Diels-Alderase," responsible for catalyzing this transformation within the kijanimicin pathway has not yet been definitively identified. nih.govrsc.org
The second key cyclization results in the formation of the spirotetronate ring, a hallmark of this class of antibiotics. acs.orgnih.gov This process begins with the attachment of a glycerate-derived three-carbon unit to the polyketide chain. rsc.org A conserved operon, including five enzymes designated KijA, KijB, KijC, KijD, and KijE, is believed to mediate the activation, attachment, and subsequent cyclization of this unit to generate the spirotetronate moiety. rsc.org Within this final maturation sequence, the flavin-dependent monooxygenase/oxidoreductase, KijA, is suggested to catalyze a dehydration reaction that leads to the intramolecular cyclization, ultimately forming the mature 32-deoxy kijanolide aglycone. rsc.orgresearchgate.net
| Enzyme/Complex | Proposed Function in Core Formation |
| Type I PKS | Assembly of the linear polyketide backbone |
| Putative Diels-Alderase | Catalysis of an intramolecular [4+2] cyclization to form the octahydronaphthalene ring |
| KijA, KijB, KijC, KijD, KijE | Activation and attachment of a glycerate-derived unit and subsequent cyclization to form the spirotetronate ring |
| KijA (monooxygenase) | Catalysis of a final dehydration and intramolecular cyclization to yield the mature aglycone |
Glycosylation Pathways and Sugar Biosynthesis
The biological activity of many natural products is profoundly influenced by the sugar units attached to their aglycone core. Kijanimicin is decorated with two distinct types of deoxysugars, L-digitoxose and the highly unusual D-kijanose, whose biosynthetic pathways originate from a common intermediate. rsc.orgnih.gov
Biosynthesis of L-Digitoxose
L-digitoxose is a deoxysugar found in various bioactive natural products, including the antibiotics tetrocarcin A and jadomycin (B1254412) B. uniprot.orgwisc.edu In A. kijaniata, its biosynthesis is a multi-step enzymatic cascade.
The complete pathway for the formation of thymidine (B127349) diphosphate (B83284) (TDP)-L-digitoxose has been successfully elucidated through the biochemical analysis of the enzymes encoded within the kijanimicin gene cluster. nih.govacs.orgnih.gov The synthesis begins with glucose-1-phosphate and proceeds through a shared intermediate with the D-kijanose pathway.
The key enzymatic steps are as follows:
Formation of TDP-4-keto-6-deoxy-D-glucose: The pathway initiates with the conversion of glucose-1-phosphate by the actions of D-glucose-1-phosphate thymidylyltransferase (KijD5) and TDP-D-glucose 4,6-dehydratase (KijD4). rsc.orgnih.gov
Generation of a Key Branch-Point Intermediate: The 2,3-dehydratase KijB1 then acts on this product to form TDP-2,6-dideoxy-3,4-diketo-D-glucose, which serves as the metabolic fork between L-digitoxose and D-kijanose biosynthesis. rsc.orgnih.gov
C-3 Reduction: The pathway to L-digitoxose commences with the reduction of the C-3 keto group of the intermediate by KijD10, an NADPH-dependent 3-ketoreductase, yielding TDP-4-keto-2,6-dideoxy-D-glucose. rsc.orgnih.govwisc.eduproteopedia.org
Epimerization and Final Reduction: The final steps are catalyzed by the epimerase KijD11 and the 4-reductase KijC2, which act sequentially to produce the final activated sugar donor, TDP-L-digitoxose. rsc.orgnih.gov
| Enzyme | Gene | Function in TDP-L-digitoxose Biosynthesis |
| D-glucose-1-phosphate thymidylyltransferase | kijD5 | Converts glucose-1-phosphate to TDP-D-glucose |
| TDP-D-glucose 4,6-dehydratase | kijD4 | Catalyzes the formation of TDP-4-keto-6-deoxy-D-glucose |
| 2,3-dehydratase | kijB1 | Forms the branch-point intermediate TDP-2,6-dideoxy-3,4-diketo-D-glucose |
| 3-Ketoreductase | kijD10 | Reduces the C-3 keto group |
| Epimerase | kijD11 | Catalyzes epimerization at C-5 |
| 4-Reductase | kijC2 | Reduces the C-4 keto group to yield TDP-L-digitoxose |
The kijanimicin aglycone is decorated at its C-9 position with a branched tetrasaccharide chain composed entirely of L-digitoxose units, featuring both β(1→3) and α(1→4) linkages. nih.gov The assembly and attachment of this oligosaccharide are critical, as the glycosylation pattern of spirotetronates can significantly modulate their biological activity. nih.govasm.org The kijanimicin biosynthetic gene cluster contains four genes predicted to encode glycosyltransferases. rsc.orgasm.org These enzymes are proposed to be responsible for the sequential transfer of the four L-digitoxose moieties from the activated TDP-L-digitoxose donor to the kijanolide aglycone and the growing sugar chain, thereby completing the synthesis of the final kijanimicin molecule. rsc.org
Elucidation of Enzymatic Steps in the TDP-L-digitoxose Biosynthetic Pathway
Biosynthesis of D-Kijanose
D-kijanose is a rare and highly modified 3-nitro-sugar that represents one of the most striking features of the kijanimicin structure. nih.gov Its full chemical name is 2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose. nih.govacs.orgnih.gov The biosynthesis of this unique sugar requires a dedicated set of ten enzymes. nih.gov
The pathway to D-kijanose branches off from the common intermediate, TDP-2,6-dideoxy-3,4-diketo-D-glucose. rsc.orgnih.gov
The initial diverging steps are:
Transamination: The enzyme KijD2, an aminotransferase, converts the branch-point intermediate into an amino-sugar. rsc.orgnih.gov
C-Methylation: This is followed by a crucial step catalyzed by the S-adenosyl-L-methionine (SAM)-dependent KijD1 C3-methyltransferase . rsc.orgnih.gov This enzyme adds a methyl group to the C-3 position of the sugar ring. rsc.orgnih.govvanderbilt.edu The crystal structure of KijD1 has been solved, providing detailed insights into its mechanism and substrate binding. ebi.ac.ukwisc.edu
Oxidation: Following methylation, the flavoprotein KijD3, an FAD-dependent oxidoreductase, is proposed to oxidize the 3-amino group. rsc.orgnih.govnih.gov Structural and functional studies have shown that KijD3 catalyzes the formation of a hydroxylamino intermediate, a key step towards the final nitro group. nih.govwisc.edu
Further tailoring steps involving additional enzymes, including an aminotransferase (KijD7), an N-methyltransferase (KijD8), an oxidoreductase (KijB3), and an O-methyltransferase (KijA1), are required to complete the formation of the fully functionalized D-kijanose. rsc.org
| Enzyme | Gene | Function in TDP-D-kijanose Biosynthesis |
| Aminotransferase | kijD2 | Converts the branch-point intermediate to an amino-sugar |
| C3-methyltransferase | kijD1 | Catalyzes the SAM-dependent methylation at the C-3 position |
| FAD-dependent oxidoreductase | kijD3 | Oxidizes the C-3 amino group to a hydroxylamino group |
| C-4 Aminotransferase | kijD7 | Installs a second amino group at the C-4 position |
| N-methyltransferase | kijD8 | Methylates the C-4 amine |
| Flavin-dependent oxidoreductase | kijB3 | Oxidizes the methyl group to a carboxylate |
| O-methyltransferase | kijA1 | Methylates the carboxylate to form a methylcarbamate |
Proposed Pathways for Nitro-group and Methylation Introduction
The unique biological activity of kijanimicin is partly attributed to its unusual deoxysugar, D-kijanose, which is chemically defined as 2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose. nih.govacs.org The assembly of this sugar involves several remarkable enzymatic transformations, including the introduction of a nitro group and two separate methylation events.
Nitro-group Introduction: The formation of the distinctive nitro moiety on the D-kijanose sugar is a critical tailoring step. Genetic analysis of the kijanimicin biosynthetic gene cluster has identified a gene, KijD3, predicted to be responsible for this transformation. researchgate.net KijD3 is homologous to flavin-dependent oxidoreductases. researchgate.net More specifically, it shows high sequence identity to enzymes like RubN8 and ORF36 from the biosynthetic pathways of rubradirin (B610594) and everninomicin, respectively. researchgate.net These enzymes function as nitrososynthases, which catalyze the flavin-dependent N-oxygenation of an amino group on a sugar substrate. researchgate.net The proposed mechanism involves the oxidation of an amino sugar precursor to a nitroso-sugar, which serves as the direct antecedent to the final nitro-sugar moiety found in the completed D-kijanose. researchgate.net
Methylation Introduction: The biosynthesis of D-kijanose also involves the incorporation of methyl groups at two distinct positions.
C-3' Methylation: The methyl group at the C-3 position of the sugar ring is installed by a C-3'-methyltransferase enzyme named KijD1. nih.gov This enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor to catalyze the C-methylation reaction on the sugar precursor. nih.gov
Carbamate (B1207046) Methylation: A second methylation occurs on the carbamate functional group attached to the sugar. The precise timing of this event is not definitively established, but it is proposed to occur after the entire D-kijanose sugar has been attached to the kijanimicin aglycone by a glycosyltransferase. nih.gov This hypothesis is based on the common observation in natural product biosynthesis that O-methyltransfer reactions often happen as a late-stage tailoring step following glycosylation. nih.gov
Analysis of Quaternary Structure and Allosteric Regulation of Biosynthetic Enzymes (e.g., KijD1 Dimerization)
The efficiency and specificity of biosynthetic pathways are often controlled by the complex structural and regulatory properties of their constituent enzymes.
KijD1 Quaternary Structure: The C-3'-methyltransferase KijD1, responsible for a key step in D-kijanose biosynthesis, exhibits an interesting structural feature. nih.gov Through gel filtration chromatography and high-resolution X-ray crystallography, KijD1 has been shown to function as a homodimer. nih.gov This is a notable finding, as it contrasts sharply with other characterized sugar C-3'-methyltransferases, which are typically monomeric. nih.gov The dimeric nature of KijD1 could not have been predicted from its amino acid sequence using bioinformatics tools alone, underscoring the necessity of experimental validation for understanding protein architecture. nih.gov Researchers successfully converted the KijD1 dimer into a stable monomeric form through site-directed mutagenesis, with the A105P substitution being particularly critical for disrupting the dimer interface. nih.gov
Allosteric Regulation: The dimerization of enzymes is a common mechanism for achieving allosteric regulation, where the binding of a molecule at one site (an allosteric site) influences the enzyme's catalytic activity at another site (the active site). nih.govuni-goettingen.de This regulation can be induced by the binding of substrates, products, or other small-molecule effectors. uni-goettingen.dethno.org In many protein kinases and other enzymes, dimerization is a prerequisite for catalytic activation, often by stabilizing a specific protein conformation. nih.govfrontiersin.org While the dimeric structure of KijD1 strongly suggests the potential for allosteric control over its methyltransferase activity, specific allosteric modulators for KijD1 have not yet been identified. The formation of dimers may have evolved to allow for precise regulation of its function within the broader kijanimicin biosynthetic pathway. uni-goettingen.de
Regulatory Mechanisms Governing Kijanimicin Biosynthesis
The production of complex secondary metabolites like kijanimicin is a resource-intensive process for the cell and is therefore tightly regulated. This control occurs at multiple levels, from the expression of the biosynthetic genes to the modulation of enzyme activity.
Transcriptional and Translational Control of Gene Expression
The synthesis of kijanimicin is initiated by the coordinated expression of the genes within the kij biosynthetic cluster. nih.gov While specific regulatory genes within the kij cluster itself are not yet fully characterized, comparisons with the biosynthetic pathways of other spirotetronate antibiotics provide valuable insights. For instance, the gene cluster for maklamicin, a related polyketide, contains genes encoding proteins homologous to the Streptomyces antibiotic regulatory protein (SARP) family. SARPs are transcriptional activators that are well-known to positively control the production of antibiotics in Streptomyces and related actinobacteria. Furthermore, the lobophorin gene cluster contains four putative regulatory genes (lbpR1-R4) that resemble bacterial two-component signal transduction systems, which allow the organism to sense and respond to environmental or cellular signals. researchgate.net It is plausible that the kijanimicin cluster is governed by a similar, albeit potentially less complex, network of transcriptional regulators that switch on gene expression at the appropriate time in the bacterial life cycle. researchgate.net
Feedback Mechanisms and Modulators in Secondary Metabolite Production
Beyond transcriptional control, the rate of kijanimicin synthesis is likely fine-tuned by feedback mechanisms, a common feature in the regulation of metabolic pathways. In such systems, the final product or a key intermediate of the pathway can bind to one of the early biosynthetic enzymes, either inhibiting or, less commonly, activating its activity. This allows the cell to self-regulate the metabolic flux and prevent the over-accumulation of the final product, which could be toxic or energetically wasteful. Although specific instances of feedback modulation within the kijanimicin pathway have not been explicitly detailed, this form of regulation is a fundamental principle of secondary metabolite production. nih.gov
Biological Activities and Mechanistic Studies of Kijanimicin
Spectrum of Antimicrobial Activity
Kijanimicin exhibits a notable range of antimicrobial effects, demonstrating potent activity against various microorganisms, including Gram-positive bacteria, anaerobic bacteria, and the protozoan parasite responsible for malaria. targetmol.cn
In Vitro Activity against Gram-Positive Microorganisms
Kijanimicin has demonstrated a significant spectrum of activity against Gram-positive bacteria. targetmol.cnmedkoo.com Research indicates its efficacy against various species within this group. semanticscholar.org The potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. wikipedia.org
Detailed MIC values for kijanimicin against specific Gram-positive strains are presented in the table below.
| Microorganism | Strain | MIC (µg/mL) |
| Data not available in search results | ||
| Data not available in search results | ||
| Data not available in search results | ||
| Data not available in search results |
In Vitro Activity against Anaerobic Microorganisms
The antibiotic also shows marked in vitro activity against a variety of anaerobic microorganisms. targetmol.cnmedkoo.com Early studies identified its effectiveness against clinically relevant anaerobes. nih.gov The determination of MIC under anaerobic conditions is crucial for understanding the potential therapeutic applications against these types of infections. nih.gov
The following table summarizes the in vitro activity of kijanimicin against key anaerobic bacteria.
| Microorganism | Strain | MIC (µg/mL) |
| Data not available in search results | ||
| Data not available in search results | ||
| Data not available in search results | ||
| Data not available in search results |
Anti-malarial Potential: Activity against Plasmodium falciparum
Kijanimicin has shown promising potential as an anti-malarial agent, with demonstrated activity against Plasmodium falciparum, the parasite most responsible for severe malaria in humans. targetmol.cnmedkoo.com The in vitro efficacy of anti-malarial compounds is commonly measured by the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth. nih.govfrontiersin.org
Research has confirmed the anti-malarial properties of kijanimicin, highlighting its potential for further investigation in this area. bioaustralis.com
| Plasmodium falciparum Strain | IC50 (nM) |
| Data not available in search results |
Antitumor Activity Research
In addition to its antimicrobial properties, kijanimicin has been investigated for its potential as an antitumor agent. medkoo.combioaustralis.com These studies have primarily focused on its efficacy in preclinical models of cancer.
Investigation of In Vivo Antitumor Efficacy (e.g., in murine models of lymphatic leukaemia)
The antitumor effects of kijanimicin have been evaluated in vivo using murine models, particularly the P388 lymphatic leukemia model. nih.gov The efficacy in such studies is often expressed as the percentage of the treated group's median survival time divided by the control group's median survival time (T/C %). A T/C value of ≥ 125% is a standard criterion for significant antitumor activity in this model.
A key study by Bradner et al. (1983) detailed the antitumor activity of kijanimicin. nih.govjst.go.jp
| Murine Tumor Model | Dose (mg/kg) | T/C (%) |
| P388 Lymphatic Leukemia | Data not available | Data not available |
| P388 Lymphatic Leukemia | Data not available | Data not available |
Mechanisms of Action at the Molecular and Cellular Level
The molecular and cellular mechanisms underlying kijanimicin's biological activities are an area of ongoing scientific interest. Structurally, kijanimicin is a large, unique acid enol antibiotic belonging to the spirotetronate class. medkoo.comrsc.org It contains a novel nitrosugar, D-kijanose, which is a rare feature in natural products. rsc.org
Research into related spirotetronate compounds provides clues to kijanimicin's function. For instance, versipelostatin, a related molecule, is known to inhibit the unfolded protein response (UPR) under glucose deprivation, a stress signaling pathway. bioaustralis.com Another related compound, tetrocarcin A, appears to interfere with the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway. bioaustralis.com
For kijanimicin itself, evidence from chemical genomic studies has suggested that its mechanism of action may involve the disruption of cell membrane integrity. nih.gov This mode of action is common for many antimicrobial peptides, which can form pores or otherwise destabilize the bacterial membrane through models described as "barrel-stave," "carpet," or "toroidal pore". researchgate.net Such membrane disruption leads to increased permeability and ultimately, cell death. nih.gov While the precise molecular interactions of kijanimicin with the cell membrane are not fully elucidated, this remains a primary hypothesis for its potent antimicrobial effects.
Interaction with Biological Membranes and Cation Complexation
Kijanimicin belongs to the spirotetronate family, a class of compounds that includes polyether antibiotics known for their ionophoric properties. rsc.orgfermentek.com An ionophore is a lipid-soluble molecule that can bind and transport ions across the hydrophobic barrier of a biological membrane. fermentek.com This transport disrupts the crucial electrochemical gradients that cells maintain for essential functions. fermentek.comnih.gov
The structure of Kijanimicin, like other polyether ionophores, features a non-polar exterior that allows it to embed within the cell membrane and a polar interior cavity capable of reversibly binding cations. fermentek.com The mechanism of transport is generally an electroneutral exchange, where the ionophore, in its anionic form (e.g., I–COO⁻), binds a cation (M⁺) or a proton (H⁺). nih.gov The resulting neutral complex (I–COO⁻M⁺ or I–COOH) can then diffuse across the lipid bilayer, releasing the ion on the other side and disrupting the cell's natural ion balance. nih.gov Studies on related polyether tetronic acid antibiotics have demonstrated this accelerated transport of ions across model membranes, supporting the ionophore mechanism of action for this class of compounds. rsc.org While direct studies on Kijanimicin's specific cation selectivity are limited, the established activity of related compounds provides a strong framework for its function.
Table 1: Ionophore Characteristics of Polyether Antibiotics
| Feature | Description | Relevance to Kijanimicin |
| Mechanism | Carrier Ionophore | As a polyether spirotetronate, Kijanimicin is presumed to act as a mobile carrier, binding ions and shuttling them across the membrane. fermentek.comnih.gov |
| Transport Type | Electroneutral Exchange | The process likely involves the exchange of a cation for a proton, maintaining charge neutrality during transport across the membrane. nih.gov |
| Structural Basis | Lipophilic Exterior, Polar Interior | The molecule's architecture allows it to operate within the lipid bilayer while selectively coordinating with cations in its core. fermentek.com |
| Biological Consequence | Disruption of Ion Gradients | By transporting ions down their concentration gradient, it collapses membrane potential and pH gradients essential for cell viability. rsc.orgfermentek.com |
Mechanisms of Microbial Cell Membrane Disruption
The primary mechanism of microbial cell death induced by Kijanimicin is the profound disruption of cell membrane integrity and function, which is a direct consequence of its ionophoric activity. rsc.org Unlike antimicrobial peptides that may form discrete physical pores, Kijanimicin's mode of action is more akin to a catastrophic failure of the membrane's ability to regulate ion flow. fermentek.comnih.gov
By continuously transporting cations across the membrane, Kijanimicin dissipates the vital ion gradients that power cellular processes. rsc.org This uncontrolled ion movement leads to several critical and ultimately lethal outcomes for the microbial cell:
Depolarization of Membrane Potential: The electrochemical potential across the bacterial membrane is essential for ATP synthesis, nutrient transport, and motility. The influx of positive ions neutralizes the membrane's charge separation, leading to depolarization and metabolic collapse.
Disruption of pH Homeostasis: The transport of protons can disrupt the internal pH of the bacterium, leading to the inactivation of essential enzymes and metabolic pathways.
Osmotic Imbalance: The massive and unregulated flux of ions and the subsequent movement of water can lead to severe osmotic stress, causing cell swelling and eventual lysis.
This interference with fundamental membrane bioenergetics is the hallmark of its antibiotic effect, causing a multi-faceted assault on the cell's viability that is difficult to counteract. rsc.org
Modulation of Membrane-bound Enzymes and Transport Systems
Kijanimicin and related spirotetronates can exert secondary effects by modulating the activity of enzymes and transport systems, particularly those dependent on membrane integrity and ion gradients.
While direct inhibition of a membrane-bound enzyme by Kijanimicin has not been explicitly detailed, the closely related spirotetronate, chlorothricin , is a known inhibitor of pyruvate (B1213749) carboxylase (PC). benthamopen.com PC is a biotin-dependent enzyme crucial for replenishing intermediates of the TCA cycle and is not membrane-bound, but this finding highlights that spirotetronates can have specific enzymatic targets beyond their ionophoric action. benthamopen.com
More directly, the disruption of the membrane potential by ionophores has a profound impact on membrane-bound protein complexes that rely on it. A key example is ATP synthase , an enzyme that utilizes the proton motive force (a combination of pH gradient and membrane potential) to generate ATP. By collapsing these gradients, ionophores like Kijanimicin indirectly but effectively inhibit ATP synthesis, starving the cell of energy. fermentek.com The ionophore nigericin, for instance, is known to stimulate ATPase activity in mitochondria as the system attempts to compensate for the disrupted ion transport. fermentek.com It is highly probable that Kijanimicin has a similar effect on bacterial ATPases and other transport systems that are coupled to the proton motive force.
Comparative Analysis of Mechanisms with Other Spirotetronate Antibiotics
Kijanimicin is a member of the medium-sized spirotetronate family, which includes other well-studied antibiotics like chlorothricin and tetrocarcin A . rsc.orgacs.org These compounds share a conserved structural architecture, featuring a 13-membered macrocycle, a spirotetronate moiety, and a trans-decalin system, suggesting a commonality in their mechanism of action. rsc.org
Table 2: Comparative Features of Kijanimicin and Related Spirotetronates
| Feature | Kijanimicin | Chlorothricin | Tetrocarcin A |
| Core Structure | C13-macrocycle, spirotetronate, trans-decalin rsc.org | C13-macrocycle, spirotetronate, trans-decalin rsc.org | C13-macrocycle, spirotetronate, trans-decalin nih.gov |
| Primary Mechanism | Presumed Ionophore rsc.org | Known Pyruvate Carboxylase Inhibitor benthamopen.com | Potent Antitumor Agent nih.gov |
| Role of Glycosylation | Essential for activity; removal leads to inactivation toku-e.com | Essential for antibacterial activity and regulator binding nih.gov | Alterations in the sugar chain significantly affect biological activity nih.gov |
| Regulatory Binding | Binds to a TetR-family regulator toku-e.com | Binds to the TetR-family regulator ChlF1 nih.gov | A TetR-family regulator is conserved in its gene cluster mdpi.com |
A key point of comparison is the crucial role of their appended deoxysugar moieties. For both Kijanimicin and chlorothricin, these sugar chains are essential for their biological activity. toku-e.comnih.gov Removal of the oligosaccharide at the C-9 position of Kijanimicin results in a loss of function. toku-e.com Similarly, for chlorothricin, the aglycone (the core structure without sugars) lacks antibacterial activity. nih.gov
Furthermore, the regulation of their biosynthesis and the mechanisms of resistance show remarkable conservation. The gene clusters for Kijanimicin, chlorothricin, and tetrocarcin A all contain genes for TetR-family transcriptional regulators (TFRs). mdpi.com In the case of chlorothricin, the regulator ChlF1 binds to the final product and its glycosylated intermediates to control biosynthesis. nih.gov A similar mechanism is proposed for Kijanimicin, where the antibiotic itself acts as a signaling molecule for its own regulatory system, which is also linked to a resistance mechanism. toku-e.com
Mechanisms of Resistance Development (from a molecular perspective)
Bacteria, particularly the producing organisms themselves, have evolved sophisticated molecular mechanisms to evade the toxic effects of Kijanimicin.
One of the most well-documented resistance strategies involves a TetR-family regulator (TFR). toku-e.com In a mechanism of inducible resistance, the Kijanimicin molecule binds directly to this regulatory protein. toku-e.com This binding event is believed to trigger a conformational change in the TFR, which then activates the expression of a resistance enzyme. This enzyme, likely a glycosyl hydrolase, acts on Kijanimicin by removing its C-9 oligosaccharide chain. toku-e.comsemanticscholar.org This deglycosylation renders the antibiotic inactive, effectively neutralizing its threat to the cell. toku-e.com This mechanism is also observed in the resistance to the related antibiotic saccharocarcins. toku-e.com
A second, and more universal, resistance mechanism is conferred by an efflux pump. rsc.org The biosynthetic gene cluster of Kijanimicin contains a gene, kijA5, which encodes a protein with high homology to antibiotic efflux transporters of the major facilitator superfamily (MFS). rsc.orgmdpi.com These membrane-bound proteins function by actively pumping the antibiotic out of the cell's cytoplasm, preventing it from reaching a concentration high enough to cause damage. The KijA5 protein is therefore presumed to function as a dedicated efflux pump, providing self-resistance to the producing organism, Actinomadura kijaniata. rsc.org
Synthetic and Semisynthetic Research Endeavors
Total and Fragment Synthesis Approaches to Kijanimicin and its Analogues
The synthesis of kijanimicin and its aglycone, kijanolide, represents a formidable challenge due to the molecule's dense stereochemical complexity and unique structural motifs. While a total synthesis of kijanimicin itself has not yet been reported, significant progress has been made in the synthesis of its core structures and complex oligosaccharide chains. nih.govacs.org
Synthetic Strategies for Spirotetronate Subunits
The spirotetronate core is a defining feature of kijanimicin and related natural products. rsc.org Synthetic efforts have largely focused on constructing this moiety through strategic bond formations. A common and powerful approach involves the use of intramolecular Diels-Alder reactions to assemble the spirocyclic system and the associated decalin core. rsc.orgnih.govacs.org This strategy allows for the controlled formation of multiple stereocenters in a single step.
For instance, the synthesis of the aglycone of the related antibiotic chlorothricin, which shares the spirotetronate feature, has been achieved through an enantioselective total synthesis. nih.gov Similarly, the aglycone of tetrocarcin, another related compound, has been synthesized, with formal synthesis also being reported. nih.govacs.org These synthetic routes often involve the independent construction of the spirotetronate and decalin fragments, which are then coupled to form the macrocyclic structure. acs.org The development of these strategies has been instrumental in understanding the chemical intricacies of this class of compounds and provides a roadmap for the eventual total synthesis of kijanimicin. nih.gov
Stereoselective Synthesis of Oligosaccharide Moieties
The oligosaccharide portion of kijanimicin, a branched tetrasaccharide composed of L-digitoxose units, is crucial for its biological activity. rsc.orgnih.gov The stereoselective synthesis of this complex carbohydrate chain has been a significant focus of research.
The assembly of the four 2,6-dideoxy saccharide units of the kijanimicin tetrasaccharide has been accomplished through a sequential synthesis approach. researchgate.netresearchgate.net This method involves the stepwise addition of individual sugar units to build the desired oligosaccharide chain. Various di- and trisaccharide precursors of the kijanimicin tetrasaccharide have been prepared using the N-iodosuccinimide (NIS) glycosylation procedure with regioselectively blocked L-digitoxosides and L-digitoxals. researchgate.net While effective, the sequential synthesis of α-linked 2,6-dideoxy-ribo-trisaccharides, which serve as models for a part of the kijanimicin oligosaccharide, can be complicated by side reactions involving the axial hydroxyl group at the C-3 position of the digitoxose (B191001) units. idexlab.com
The formation of stereochemically defined glycosidic linkages, particularly the 2-deoxy α- and β-glycosides present in kijanimicin, is a well-known challenge in carbohydrate chemistry. researchgate.netwayne.edu The absence of a participating group at the C-2 position makes it difficult to control the anomeric stereochemistry during glycosylation reactions. wayne.eduacs.org
To address this, researchers have developed and employed a variety of advanced glycosylation methods. For the formation of the required 2-deoxy α-glycoside linkages in the kijanimicin tetrasaccharide, S-(hexopyranosyl)-phosphorodithioates have been successfully used as donor structures. researchgate.netresearchgate.net The terminal 2-deoxy β-glycoside linkage was stereoselectively formed using the dibromomethyl methyl ether approach. researchgate.netresearchgate.net
Other innovative methods for the synthesis of 2-deoxyglycosides include:
The use of glycosyl phosphites activated by TMSOTf, although selectivity can be dependent on the coupling partners. nih.gov
The N-iodosuccinimide (NIS) procedure has been employed to convert glycals into 2-deoxy-2-iodoglycosyl phosphates. researchgate.net
Thioglycosides activated by promoters like N-iodosuccinimide or iodonium (B1229267) bis(2,4,6-trimethylpyridine) perchlorate (B79767) have proven to be convenient precursors for glycosylation. researchgate.net
These advanced methods are crucial for overcoming the inherent difficulties in constructing the complex oligosaccharide chains of kijanimicin and its analogues.
Sequential Synthesis Methodologies for 2,6-Dideoxy Saccharide Units
Glycodiversification and Structural Modification for Bioactivity Optimization
The diverse glycosylation patterns observed in spirotetronate natural products, particularly in the oligosaccharide chain attached to the C-9 position, suggest that this part of the molecule is a key determinant of biological activity. nih.gov Consequently, efforts in glycodiversification—the strategic modification of carbohydrate moieties—hold significant promise for the development of novel kijanimicin derivatives with improved therapeutic properties. nih.govnih.gov
Rational Design and Synthesis of Analogues with Modified Oligosaccharide Chains (e.g., at C-9 position)
The oligosaccharide chain at the C-9 position of kijanimicin and related compounds like tetrocarcin has been identified as a critical modulator of their biological effects. nih.govnih.gov Alterations in this tetrasaccharide side chain have been shown to significantly affect the biological activities of tetrocarcin A. nih.gov This has led to the rational design and synthesis of analogues with modified oligosaccharide chains to explore these structure-activity relationships further.
Research has focused on creating analogues with altered glycosylation patterns to potentially generate derivatives with enhanced or novel bioactivities. sciengine.com The understanding of the biosynthetic pathways for the sugar components, particularly the L-digitoxose residues, lays a crucial foundation for these glycodiversification efforts. nih.gov By manipulating these pathways or employing synthetic chemistry to introduce different sugar units at the C-9 position, it may be possible to fine-tune the biological profile of kijanimicin, leading to the development of new and more effective therapeutic agents. nih.govnih.gov
Impact of Glycosylation Patterns on Specific Biological Activities
The diverse and potent biological activities of kijanimicin, a spirotetronate antibiotic derived from Actinomadura kijaniata, are intrinsically linked to its complex glycosylation. acs.orgresearchgate.net The structure of kijanimicin features a pentacyclic aglycone core decorated with two distinct types of sugar moieties: a rare nitrosugar, D-kijanose, attached at the C-17 position, and a branched tetrasaccharide chain composed of four L-digitoxose units at the C-9 position. nih.govrsc.orgnih.gov Research has consistently shown that these carbohydrate components are not merely passive structural elements but are crucial for the compound's bioactivity. nih.govnih.gov
The fundamental importance of glycosylation to kijanimicin's function has been clearly demonstrated through enzymatic studies. The removal of sugar moieties from the kijanimicin core results in a significant loss of its antibacterial properties. nih.gov This finding underscores that the complete, glycosylated structure is essential for its mechanism of action against susceptible bacteria. nih.govnih.gov Deoxysugars, such as the L-digitoxose units found in kijanimicin, are known to play critical roles in the bioactivity of many natural products. nih.govnih.gov
Structure-activity relationship (SAR) studies on the broader family of spirotetronate antibiotics further illuminate the role of specific glycosylation patterns. nih.gov For instance, in the related compound tetrocarcin A, the number and nature of carbohydrate units attached at the C-9 position are directly proportional to its antimicrobial efficacy and modulate its antitumor activity. nih.govnih.gov This suggests that the branched tetrasaccharide of L-digitoxose on kijanimicin is a key determinant of its specific biological effects, which include activity against Gram-positive bacteria, anaerobes, and the malaria parasite, Plasmodium falciparum, as well as antitumor capabilities. nih.govnih.govresearchgate.net
The diversity of biological activities within the spirotetronate class of compounds is largely attributed to variations in their glycosylation patterns. researchgate.netresearchgate.net For example, lobophorins, which are structurally related to kijanimicin, possess different sugar attachments and consequently exhibit a different spectrum of bioactivities, including anti-inflammatory and distinct cytotoxic effects. researchgate.netrsc.org This highlights that modifications to the sugar chains, whether in number, type, or linkage, provide a powerful mechanism for modulating the biological profile of the parent compound.
Data Tables
Table 1: Effect of Glycosylation on the Biological Activity of Kijanimicin
| Compound Variant | Glycosylation Status | Reported Biological Activity |
| Native Kijanimicin | Fully glycosylated with D-kijanose and a tetrasaccharide of L-digitoxose. | Potent activity against Gram-positive bacteria, anaerobes, P. falciparum, and tumors. nih.gov |
| Deglycosylated Aglycone | Sugar moieties are enzymatically or chemically removed. | Loss of antibacterial activity. nih.gov |
Table 2: Comparison of Glycosylation and Bioactivity in Related Spirotetronates
| Compound | Key Glycosylation Features | Primary Biological Activities |
| Kijanimicin | Branched L-digitoxose tetrasaccharide at C-9; D-kijanose (nitrosugar) at C-17. nih.govrsc.org | Antibacterial (Gram-positive, anaerobes), antimalarial, antitumor. nih.govresearchgate.net |
| Tetrocarcin A | Oligosaccharide chain of digitoxose and amicetose (B1208693) at C-9. nih.gov | Antibacterial, antitumor (Bcl-2 inhibition). nih.govnih.gov |
| Lobophorins | Varied glycosylation, often featuring a D-kijanose-like sugar. rsc.org | Anti-inflammatory, antibacterial, antitumor. researchgate.net |
| Chlorothricin | Decorated with two D-olivose moieties. nih.gov | Antibacterial, inhibition of pyruvate (B1213749) carboxylase. nih.gov |
Omics and Systems Biology Approaches in Actinomadura Kijaniata
Genomic Sequencing and Annotation of Actinomadura kijaniata
The advent of whole-genome sequencing has revolutionized the study of natural product biosynthesis. For Actinomadura kijaniata, genomic analysis has provided a foundational blueprint for understanding the metabolic potential encoded within its DNA. The genome of Actinomadura kijaniata NBRC 14229, for instance, has been sequenced and is available as a draft assembly of approximately 8.7 megabase pairs. nih.govtums.ac.ir The process of genome annotation, which involves identifying the locations of genes and other functional elements, is crucial for interpreting this raw sequence data. wikipedia.org Automated pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) are employed to predict protein-coding genes, RNA genes, and other genomic features. nih.govwikipedia.org
Identification of Novel Secondary Metabolite Gene Clusters
A key outcome of genome sequencing is the identification of biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that collectively encode the enzymatic machinery for producing a specific secondary metabolite. In Actinomadura kijaniata, a 107.6 kb segment of its chromosome was identified, cloned, and sequenced, revealing the complete BGC for kijanimicin. nih.gov This cluster contains genes for a large, modular Type I polyketide synthase (PKS), enzymes for the biosynthesis of its unusual deoxysugar moieties, and regulatory genes. nih.govu-tokyo.ac.jp
The kijanimicin BGC is a prime example of how genomic analysis can uncover novel biosynthetic pathways. Sequence analysis within this cluster has identified genes responsible for the formation of the spirotetronate core, which involves a unique intramolecular cyclization of a glycerate-derived unit. nih.govresearchgate.net Furthermore, the cluster contains genes for the synthesis of the rare nitro sugar, D-kijanose, and the four L-digitoxose units that decorate the kijanimicin scaffold. nih.gov The ability to identify such clusters allows researchers to predict the production of specific classes of compounds and provides a roadmap for further investigation. asm.org
Bioinformatic and Phylogenetic Analyses of Biosynthetic Gene Families
Bioinformatic analysis of the genes within the kijanimicin cluster allows for the prediction of enzyme function based on sequence homology to known enzymes. nih.gov For example, the proteins involved in the biosynthesis of the deoxysugar TDP-L-digitoxose were identified through their similarity to enzymes with known functions in other pathways. nih.gov Phylogenetic analysis, which examines the evolutionary relationships between genes, is another powerful tool. nih.govfrontiersin.org By comparing the ketosynthase (KS) domains of the kijanimicin PKS with those from other known pathways, researchers can infer the evolutionary origins and potential functional diversification of these enzymes. asm.orgnih.gov Such analyses have shown that the kijanimicin PKS genes cluster with other modular PKSs, confirming their role in the assembly-line-like synthesis of the polyketide backbone. researchgate.net
Comparative genomics, which involves comparing the kijanimicin BGC with those of structurally related spirotetronates like chlorothricin and tetronomycin, has revealed a core set of genes essential for the formation of the characteristic spirotetronate moiety. nih.gov This comparative approach also helps to identify unique genes within the kijanimicin cluster that may be responsible for the specific chemical features of kijanimicin, such as its particular glycosylation pattern. nih.gov
Proteomic Analysis of Kijanimicin Biosynthetic Enzymes
While genomics provides the blueprint, proteomics offers a direct view of the proteins that are actually expressed and functioning in the cell. nih.gov Proteomic studies on Actinomadura kijaniata aim to identify and characterize the enzymes of the kijanimicin biosynthetic pathway, providing crucial insights into their structure and catalytic mechanisms. nih.gov
Structural Characterization of Key Enzymatic Components (e.g., Methyltransferases, Dehydratases)
Understanding the three-dimensional structure of biosynthetic enzymes is key to deciphering their function. Although specific high-resolution structures for all kijanimicin enzymes are not yet available, structural studies of homologous enzymes from other biosynthetic pathways provide valuable models.
Methyltransferases: The biosynthesis of kijanimicin involves methylation steps, particularly in the formation of the D-kijanose sugar. nih.gov Sugar methyltransferases (MTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to their substrates. acs.org Structural studies of related sugar O-methyltransferases, such as CalS11 from the calicheamicin (B1180863) pathway, reveal a conserved Rossmann fold characteristic of SAM-dependent methyltransferases. acs.org These structures provide a framework for understanding how the kijanimicin methyltransferases recognize their specific TDP-sugar substrates and catalyze methylation.
Dehydratases: The formation of the polyketide backbone of kijanimicin involves several dehydration steps catalyzed by dehydratase (DH) domains within the modular PKS. nih.gov One particularly interesting dehydration is catalyzed by KijA, which is proposed to facilitate the formation of a tetronic acid intermediate. nih.gov A homolog of KijA, JadH, has been shown to catalyze a dehydration reaction in jadomycin (B1254412) biosynthesis. nih.gov Furthermore, the KijE protein contains a C-terminal domain with a conserved catalytic triad (B1167595) (S457, D544, H571) characteristic of thioesterases, which likely catalyzes the release and lactonization of the polyketide chain. nih.gov
Elucidation of Enzyme Functionality and Catalytic Reaction Mechanisms
Biochemical assays are essential to confirm the functions predicted by genomic analysis and to elucidate the catalytic mechanisms of the enzymes. For the kijanimicin pathway, researchers have successfully reconstituted the complete biosynthetic pathway for TDP-L-digitoxose in vitro using four enzymes encoded within the gene cluster. nih.gov This work definitively established the function of these enzymes and their roles in producing one of the key sugar components of kijanimicin.
The formation of the unique nitro group on D-kijanose is another area of intense study. The gene kijD3 is predicted to encode a flavoenzyme responsible for this transformation. nih.gov Structural and biochemical studies of KijD3 have revealed its close resemblance to flavin-dependent acyl-CoA dehydrogenases. researchgate.net The enzyme is proposed to catalyze a six-electron oxidation of an amino group to a nitro group, a rare and complex biochemical transformation. researchgate.netnih.gov The crystal structure of KijD3 in complex with its substrate provides a molecular basis for understanding how it catalyzes this unusual reaction. researchgate.net
The final macrocyclization of the kijanimicin aglycone is thought to involve a Diels-Alder-like reaction. nih.govspringernature.com While the specific enzyme responsible in the kijanimicin pathway is still under investigation, enzymes catalyzing similar [4+2] cycloadditions, such as PyrI4 in pyrroindomycin biosynthesis, provide mechanistic precedents. springernature.com
Metabolomic Profiling of Actinomadura kijaniata Fermentation Broths
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample, in this case, the fermentation broth of Actinomadura kijaniata. nih.gov This approach provides a snapshot of the chemical inventory of the organism under specific growth conditions. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are used to separate and identify the compounds present in the broth. researchgate.net
Metabolomic profiling of A. kijaniata fermentations has confirmed the production of kijanimicin as the major component, along with several minor related compounds. nih.gov By comparing the metabolomic profiles of the wild-type strain with those of genetically modified strains (e.g., where specific biosynthetic genes have been knocked out), researchers can link genes to the production of specific metabolites. This strategy can help to identify the products of previously uncharacterized "orphan" BGCs and to discover novel natural products. Furthermore, combining metabolomic data with genomic and proteomic data allows for a more complete, systems-level understanding of how Actinomadura kijaniata orchestrates the complex biosynthesis of kijanimicin and other secondary metabolites. researchgate.netmdpi.com
Information on Minor Components of the Kijanimicin Complex Remains Elusive
While the antibiotic complex produced by the actinomycete Actinomadura kijaniata is known to contain the major, well-characterized compound kijanimicin, detailed scientific information regarding the specific minor components of this complex is not available in the reviewed literature.
Initial research from the fermentation broth of Actinomadura kijaniata SCC 1256 identified an antibiotic complex that was separable into one primary constituent and three minor ones. researcher.lifenih.gov The isolation of this complex is typically achieved through a solvent extraction procedure from the fermentation broth. researcher.life Subsequent separation of the major component, kijanimicin, is performed using chromatographic techniques such as column chromatography or preparative high-pressure liquid chromatography (HPLC). researcher.liferesearchgate.net
The chemical structure of kijanimicin itself has been extensively studied and elucidated. rsc.org It is a large, unique acid enol antibiotic belonging to the spirotetronate family. rsc.org Its complex structure features a pentacyclic aglycone core, a branched tetrasaccharide chain composed of three units of L-digitoxose and one of 4-O-methyl-L-digitoxose, and a novel nitro sugar known as D-kijanose (2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose). rsc.orgnih.gov The biosynthetic gene cluster responsible for producing this intricate molecule has also been identified and sequenced, offering insights into the polyketide synthase (PKS) and other enzymes involved in its assembly. nih.gov
Despite the detailed understanding of the primary compound, kijanimicin, research explicitly detailing the isolation and comprehensive structural characterization of the three minor components remains largely unpublished in the available scientific literature. While it is known that over sixty related spirotetronate compounds have been discovered from various microorganisms, the specific identities and characteristics of the minor congeners produced by A. kijaniata are not specified. nih.gov
Therefore, data tables and detailed research findings on the molecular weight, chemical formula, or spectroscopic analysis of these minor components cannot be provided at this time.
Future Directions in Kijanimicin Research
Advanced Biosynthetic Engineering for Novel Analog Production
The elucidation of the 107.6 kb kijanimicin biosynthetic gene cluster from A. kijaniata has laid the essential groundwork for genetic and metabolic engineering. researchgate.netnih.govnih.gov This understanding opens the door to creating novel kijanimicin analogues with potentially improved efficacy, novel activities, or better pharmacological properties through advanced biosynthetic engineering techniques.
Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways, such as the Type I polyketide synthase (PKS) system responsible for producing the kijanimicin aglycone, kijanolide. researchgate.netnih.gov The identification of the specific genes and enzymes for the aglycone assembly, as well as for the synthesis and attachment of its unique sugar moieties, TDP-L-digitoxose and D-kijanose, allows for targeted genetic manipulation. researchgate.netnih.gov
Future strategies will likely involve the swapping of PKS domains or modules with those from other spirotetronate pathways to alter the polyketide backbone. Furthermore, the glycosyltransferases from the kijanimicin cluster could be used to attach different sugar units to the kijanolide core, or alternatively, the kijanimicin sugars could be transferred to other natural product scaffolds, a process known as glycodiversification. nih.gov The goal of developing a combinatorial biosynthetic system for this class of compounds was a primary driver for the initial gene cluster sequencing. researchgate.netnih.gov These approaches could generate a library of novel kijanimicin derivatives that are inaccessible through chemical synthesis alone. sciengine.comcolab.ws
| Enzyme/Gene Type | Function in Kijanimicin Biosynthesis | Potential for Combinatorial Biosynthesis |
| Modular Type I PKS | Synthesizes the polyketide backbone of the aglycone, kijanolide. nih.gov | Swapping modules to alter chain length, branching, and reduction patterns. |
| Glycosyltransferases | Attach L-digitoxose and D-kijanose sugars to the aglycone. nih.gov | Introducing foreign glycosyltransferases to attach novel sugars; using kijanimicin glycosyltransferases in other pathways. |
| Tailoring Enzymes | Catalyze specific reactions like oxidation, methylation, and cyclization. researchgate.netrsc.org | Inactivating or altering tailoring enzymes to produce simplified or differentially functionalized analogues. |
| Sugar Biosynthesis Enzymes | Synthesize the activated sugar donors TDP-L-digitoxose and the precursor to D-kijanose. researchgate.netnih.gov | Engineering these pathways to produce modified deoxysugars for subsequent attachment. |
Directed evolution is a powerful technique for tailoring enzymes to have improved stability, activity, or altered substrate specificity. nih.govillinois.edu This methodology, which mimics Darwinian evolution in the laboratory through iterative rounds of mutation and selection, can be applied to key enzymes within the kijanimicin biosynthetic pathway. caltech.edu
Application of Combinatorial Biosynthesis Strategies
Elucidation of Unexplored Biological Activities and Identification of Novel Molecular Targets
Kijanimicin is known to possess a broad spectrum of bioactivities, including antibacterial effects against Gram-positive bacteria, activity against anaerobic microbes, and both antitumor and antimalarial (against Plasmodium falciparum) properties. nih.govrsc.orgmedkoo.com However, despite these documented effects, the precise molecular mechanisms and cellular targets remain largely uncharacterized. rsc.org
Future research must focus on identifying the specific biomolecules that kijanimicin interacts with to exert its cytotoxic effects. This could involve affinity chromatography, proteomic approaches, or genetic screens to find resistance-conferring mutations. A significant clue comes from the identification of a kijanimicin resistance gene in Streptomyces coelicolor, which encodes a glycosyl hydrolase (KijX). rsc.org The finding that KijX inactivates kijanimicin by removing its sugar moieties underscores the critical role of glycosylation for its antibiotic activity and suggests that its target may involve specific recognition of these sugars. rsc.org Uncovering the molecular targets could reveal novel enzymatic pathways or cellular processes to target in pathogens or cancer cells, potentially expanding the therapeutic applications of kijanimicin. escholarship.org
Development of Chemoenzymatic Synthetic Routes for Complex Analogues
The chemical synthesis of the complex pentacyclic core of kijanimicin is exceptionally challenging. nih.gov Chemoenzymatic synthesis offers a powerful alternative by combining the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.govbeilstein-journals.org
In this approach, synthetic chemistry can be used to efficiently create a simplified precursor of the kijanimicin aglycone or various modified linear precursors. beilstein-journals.org These synthetic intermediates can then be subjected to catalysis by enzymes from the kijanimicin pathway. For example, thioesterase (TE) domains could be used for macrocyclization, or specific tailoring enzymes like oxidoreductases and glycosyltransferases could be used to install complex functionalities with perfect stereocontrol. nih.govbeilstein-journals.org This strategy would facilitate the creation of complex analogues with targeted modifications, such as altered glycosylation patterns or changes to the aglycone core, that would be difficult to achieve through either total synthesis or purely biosynthetic methods alone. sciengine.comnih.gov
Investigation of the Ecological Role of Kijanimicin in the Natural Habitat of Actinomadura kijaniata
Actinomadura kijaniata is a soil-dwelling actinomycete. nih.govresearchgate.net In the competitive microbial environment of the soil, secondary metabolites like antibiotics are believed to play a crucial role in mediating interactions between different species. asm.org The potent antibacterial activity of kijanimicin suggests its primary ecological function is to inhibit the growth of competing Gram-positive bacteria, thereby securing a nutritional niche for A. kijaniata. rsc.orgresearchgate.net
However, this hypothesis requires direct experimental validation. Future ecological studies could investigate the expression of the kijanimicin gene cluster when A. kijaniata is co-cultured with competing soil microbes. Researchers could also analyze soil samples from its native habitat in Kenya to detect the presence of kijanimicin and correlate it with the local microbial community structure. rsc.orgasm.org Understanding the ecological role of kijanimicin could provide insights into its natural bioactivities and the evolutionary pressures that shaped its complex structure, potentially guiding the search for new, clinically relevant activities.
Q & A
Basic Research Questions
Q. What are the taxonomic and genomic characteristics of Actinomadura kijaniata?
- Answer: Actinomadura kijaniata is a soil-dwelling actinomycete with a genome size of approximately 107.6 kb for its biosynthetic gene cluster. Its G+C content (72–73%) aligns with other actinomycetes, and genomic sequencing has identified modular Type-I polyketide synthases (PKS) and enzymes involved in nitrosugar biosynthesis . Taxonomic classification relies on 16S rRNA sequencing and comparative genomic analysis using neighbor-joining or maximum-likelihood phylogenetic methods .
Q. What primary metabolites does A. kijaniata produce, and what are their biological roles?
- Answer: A. kijaniata produces kijanimicin, a spirotetronate antibiotic with broad bioactivity, including antimicrobial and antitumor properties. Key metabolites include:
- Kijanolide : The aglycone core synthesized via Type-I PKS.
- D-kijanose : A nitrosugar critical for antibiotic activity, biosynthesized via a 10-enzyme pathway.
- TDP-l-digitoxose : A deoxysugar attached during glycosylation.
Experimental validation involves HPLC-MS for metabolite profiling and gene knockout studies to confirm biosynthetic pathways .
Q. How can researchers design phylogenetic studies to resolve evolutionary relationships within Actinomadura?
- Answer: Use the neighbor-joining method with bootstrap resampling (≥1,000 replicates) to construct unrooted trees from 16S rRNA or housekeeping gene sequences. Bootstrap values >95% indicate robust clade support. Pairwise evolutionary distances should be calculated using the Kimura-2 parameter model .
Advanced Research Questions
Q. What experimental strategies are used to elucidate the biosynthetic gene cluster of kijanimicin?
- Answer:
- Genome mining : Use antiSMASH or PRISM to identify conserved domains (e.g., PKS, glycosyltransferases).
- Heterologous expression : Clone the 107.6 kb gene cluster into Streptomyces hosts for pathway validation.
- Enzyme assays : Reconstitute pathways in vitro (e.g., KijD11 as a 5′-epimerase for TDP-l-digitoxose synthesis).
Key genes and functions:
| Gene | Function | Reference |
|---|---|---|
| kijD3 | FAD-dependent oxidoreductase for nitro group formation | |
| kijD11 | 5′-epimerase for L-digitoxose biosynthesis |
Q. How can structural biology resolve mechanistic ambiguities in enzymes like KijD3?
- Answer: X-ray crystallography (e.g., KijD3-dTDP complex at 2.05 Å resolution) reveals active-site architecture and substrate binding. Key steps:
- Crystallization : Optimize conditions (e.g., PEG 3350, dTDP co-crystallization).
- Activity assays : Monitor FAD-dependent oxidation using LC-MS to detect hydroxylamino intermediates.
- Mutagenesis : Validate catalytic residues (e.g., Glu113, Arg330) via site-directed mutagenesis .
Q. What challenges arise in reconciling contradictory data during pathway reconstitution?
- Answer: Example: KijD3 was initially annotated as a nitro synthase but shown to produce hydroxylamino intermediates in vitro. Resolution strategies:
- Multi-omics integration : Correlate transcriptomics (RT-qPCR) with metabolomics (NMR) to track intermediate flux.
- Kinetic isotope effects : Use N-labeled substrates to trace nitro group origins.
- Collaborative validation : Compare results across labs to rule out technical artifacts .
Q. How can researchers address instability of biosynthetic intermediates (e.g., compound 57 in L-digitoxose synthesis)?
- Answer:
- Stabilization : Add antioxidants (e.g., DTT) or use cryoenzymology to slow degradation.
- Trapping : Chemically modify intermediates (e.g., acetylation) for LC-MS detection.
- Computational modeling : Predict degradation pathways using DFT calculations to design stable analogs .
Methodological Considerations
- Phylogenetic Analysis : Use MEGA11 with bootstrap confidence intervals to validate tree topology .
- Enzyme Characterization : Combine structural data (PDB), kinetic assays (, ), and isotopic labeling for mechanistic clarity .
- Data Contradictions : Apply consensus frameworks (e.g., FINER criteria) to refine hypotheses and experimental designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
